Propionic acid, 5-nitro-2-furfuryl ester
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Overview
Description
Propionic acid, 5-nitro-2-furfuryl ester is an organic compound that belongs to the class of esters. It is derived from propionic acid and 5-nitro-2-furfuryl alcohol. This compound is known for its unique chemical structure, which includes a nitro group attached to a furan ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 5-nitro-2-furfuryl ester typically involves the esterification of propionic acid with 5-nitro-2-furfuryl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Propionic acid+5-nitro-2-furfuryl alcoholAcid catalystPropionic acid, 5-nitro-2-furfuryl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of eco-friendly solvents and catalysts is also emphasized to adhere to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 5-nitro-2-furfuryl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, yielding propionic acid and 5-nitro-2-furfuryl alcohol.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
Hydrolysis: Propionic acid and 5-nitro-2-furfuryl alcohol.
Reduction: Propionic acid, 5-amino-2-furfuryl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propionic acid, 5-nitro-2-furfuryl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, including fragrances and flavorings.
Mechanism of Action
The mechanism of action of propionic acid, 5-nitro-2-furfuryl ester is primarily based on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester bond can be hydrolyzed to release propionic acid and 5-nitro-2-furfuryl alcohol, both of which can interact with different molecular targets in biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2-furfuryl alcohol: A precursor in the synthesis of propionic acid, 5-nitro-2-furfuryl ester.
5-Nitro-2-furfuryl acetate: Another ester derivative with similar chemical properties.
5-Nitro-2-furfuryl propionate: A closely related compound with a different ester group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
CAS No. |
25294-71-7 |
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Molecular Formula |
C8H9NO5 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
(5-nitrofuran-2-yl)methyl propanoate |
InChI |
InChI=1S/C8H9NO5/c1-2-8(10)13-5-6-3-4-7(14-6)9(11)12/h3-4H,2,5H2,1H3 |
InChI Key |
PRGGTHPPVOPHHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
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